molecular formula C10H7BrO3 B3307868 5-Bromo-6-methylbenzofuran-2-carboxylic acid CAS No. 934660-14-7

5-Bromo-6-methylbenzofuran-2-carboxylic acid

Cat. No. B3307868
CAS RN: 934660-14-7
M. Wt: 255.06 g/mol
InChI Key: DGXROTMKWYCUIC-UHFFFAOYSA-N
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Description

“5-Bromo-6-methylbenzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C10H7BrO3 and a molecular weight of 255.06 . It is a derivative of benzofuran .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring substituted with a bromo group at the 5th position and a methyl group at the 6th position . The carboxylic acid group is attached to the 2nd position of the benzofuran ring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 255.06 . Additional physical and chemical properties are not specified in the sources retrieved.

Mechanism of Action

The mechanism of action of “5-Bromo-6-methylbenzofuran-2-carboxylic acid” is not specified in the sources retrieved. Benzofuran derivatives are known to exhibit various biological activities, but the specific mechanism of action can vary depending on the exact structure and functional groups present .

Future Directions

Benzofuran derivatives, including “5-Bromo-6-methylbenzofuran-2-carboxylic acid”, have attracted attention due to their strong biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on exploring their biological activities, developing efficient synthesis methods, and investigating their potential applications in pharmaceuticals .

properties

IUPAC Name

5-bromo-6-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-2-8-6(3-7(5)11)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXROTMKWYCUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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